molecular formula C26H30N4O2 B2849029 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide CAS No. 1251617-51-2

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide

Numéro de catalogue: B2849029
Numéro CAS: 1251617-51-2
Poids moléculaire: 430.552
Clé InChI: CGIBNFSIWUFZNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyrimidinyl group substituted with a 4-ethylphenoxy moiety and a 2-methylbenzylamine side chain. The compound’s design combines a pyrimidine heterocycle (common in kinase inhibitors) with a lipophilic benzyl group, which may influence blood-brain barrier penetration or target binding affinity .

Propriétés

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-22-7-5-4-6-19(22)2/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBNFSIWUFZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the ethylphenoxy group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

  • 4-Fluorobenzyl analog (): The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide differs only in the substitution of the benzyl group (4-fluoro vs. 2-methyl). Fluorine’s electron-withdrawing properties may enhance metabolic stability or alter binding interactions compared to the methyl group, which is sterically compact and lipophilic. Such modifications are critical in optimizing pharmacokinetics or target selectivity .
  • Naphthalenyl-linked analogs (): Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide replace the pyrimidinyl-ethylphenoxy group with a naphthalenyl moiety.

Core Structure Modifications

  • Indoline-core analogs ():
    Compounds like 30a–30c feature an indoline-carboxamide core instead of piperidine. Indoline’s planar structure may confer distinct conformational preferences, affecting target engagement. These analogs also include trifluoromethyl or fluoro-benzyl groups, which are associated with improved brain penetration in psychostimulant behavior models .

  • Azetidine-core analog (): The azetidine derivative 1-(5-(1-((4-chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid replaces piperidine with a smaller azetidine ring. This modification reduces steric hindrance and may enhance binding to compact active sites .

Pharmacologically Active Analogs

  • Capivasertib (): A clinically relevant antineoplastic agent, capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) shares the piperidine-4-carboxamide core but incorporates a pyrrolopyrimidinyl group and a chiral hydroxypropyl substituent. These features confer selectivity for LIM kinase inhibition, highlighting the impact of heterocycle and stereochemistry on target specificity .
  • LIMK2 inhibitor (): The reference compound 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide demonstrates that substituting the pyrimidine with a pyrrolopyrimidine enhances ATP-binding pocket interactions in kinases. The 3-phenoxyphenyl group may further stabilize hydrophobic interactions .

Structural and Functional Data Table

Compound Name Core Structure Pyrimidine Substituent Benzyl/Amine Group Biological Target/Activity Reference
Target Compound Piperidine-4-carboxamide 6-(4-Ethylphenoxy) N-(2-methylbenzyl) Unknown -
4-Fluorobenzyl analog Piperidine-4-carboxamide 6-(4-Ethylphenoxy) N-(4-fluorobenzyl) Unknown
Capivasertib Piperidine-4-carboxamide 1H-pyrrolo[2,3-d]pyrimidin-4-yl N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl] LIM kinase (Antineoplastic)
LIMK2 inhibitor (Type I) Piperidine-4-carboxamide 5-methyl-pyrrolo[2,3-d]pyrimidin-4-yl N-(3-phenoxyphenyl) LIMK2 inhibition
GPR52 agonist (30a) Indoline-4-carboxamide 6-(3-fluoro-5-(trifluoromethyl)benzyl) N-(1,3-dihydroxypropan-2-yl) GPR52 agonist (Brain-penetrant)

Key Research Findings and Implications

Trifluoromethyl or fluoro substituents (e.g., in and ) are frequently employed to enhance metabolic stability and target affinity .

Core Structure Flexibility :

  • Piperidine’s six-membered ring provides conformational flexibility, whereas azetidine (four-membered) or indoline (fused bicyclic) cores restrict mobility, impacting binding kinetics .

Therapeutic Potential: Structural parallels to capivasertib and LIMK2 inhibitors suggest the target compound could be optimized for kinase inhibition, particularly if the pyrimidine group engages ATP-binding pockets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.